Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate

Descripción general

Descripción

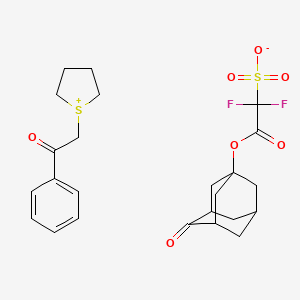

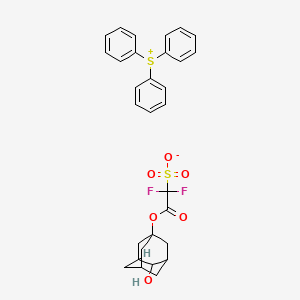

Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a triphenylsulfonium. It derives from an adamantane-1,4-diol.

Aplicaciones Científicas De Investigación

Lithography Applications

Triphenylsulfonium salts, including 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate, are used in chemically amplified resists for lithography. They are particularly effective for sub-50-nm half-pitch lithography, showing resolution capabilities and pattern sizes of 40 and 32.5 nm half-pitch under EUV interference lithography (Gonsalves et al., 2009).

Photochemistry Studies

The photolysis of triphenylsulfonium salts has been a subject of interest. Studies have revealed that irradiation of these salts results in the production of new rearrangement products, phenylthiobiphenyls, and diphenyl sulfide. The mechanism for direct photolysis likely occurs from singlet excited states, involving both heterolytic and homolytic cleavage (Dektar & Hacker, 1990).

Photoacid Generator Applications

Triphenylsulfonium salts have been employed as photoacid generators (PAGs) for various applications, including selective enrichment of perfluoroalkyl sulfonates and direct analysis by MALDI-TOF-MS. These salts can function as bifunctional agents in certain chemical processes (Cao et al., 2011).

Polymer Research

Triphenylsulfonium salts are significant in polymer research, particularly in the study of gas transport properties of adamantane-based polysulfones. These polymers, when incorporating adamantane units, demonstrate higher gas permeabilities and permselectivities compared to traditional polysulfone materials (Pixton & Paul, 1995).

Optoelectronic Applications

The influence of triphenylsulfonium salts on the optoelectronic characteristics of polymer light-emitting devices has been studied. The addition of these salts to the emitting layer of polymer light-emitting diodes can improve charge injection and transport due to ionic effects and π-conjugation in the phenyl rings of the cation (Georgiadou et al., 2013).

Propiedades

Nombre del producto |

Triphenylsulfonium 4-hydroxy-1-adamantyloxycarbonyldifluoromethanesulfonate |

|---|---|

Fórmula molecular |

C30H30F2O6S2 |

Peso molecular |

588.7 g/mol |

Nombre IUPAC |

1,1-difluoro-2-[(4-hydroxy-1-adamantyl)oxy]-2-oxoethanesulfonate;triphenylsulfanium |

InChI |

InChI=1S/C18H15S.C12H16F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11/h1-15H;6-9,15H,1-5H2,(H,17,18,19)/q+1;/p-1 |

Clave InChI |

MKWXXVNEIXBTMB-UHFFFAOYSA-M |

SMILES canónico |

C1C2CC3CC(C2)(CC1C3O)OC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1261338.png)

![dimethyl (3Z,5E,7E)-1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-4-(3-hydroxypropyl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]-2H-azocine-6,7-dicarboxylate](/img/structure/B1261341.png)

![Acetic acid, 2-[3-(4-chlorophenyl)-2-[(2,4-dichlorobenzoyl)imino]-4-oxo-5-thiazolidinylidene]-, methyl ester](/img/structure/B1261345.png)

![5-Hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphenyl]chromen-4-one](/img/structure/B1261355.png)

![methyl (1R,10S,11R,19R)-11-acetyloxy-12-ethyl-4-[(12R,13S,14S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1261357.png)